3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
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Overview
Description
3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and amine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .
Scientific Research Applications
3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved in its mechanism of action include oxidative stress and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Thiadiazole Derivatives: These compounds also contain sulfur and nitrogen atoms and are known for their antimicrobial and anticancer properties.
Uniqueness
3-[3-(dimethylamino)phenyl]tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is unique due to its specific structural features, such as the dimethylamino group and the tetrahydrothieno ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other thiazole and thiadiazole derivatives .
Properties
Molecular Formula |
C13H16N2O2S3 |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-[3-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C13H16N2O2S3/c1-14(2)9-4-3-5-10(6-9)15-11-7-20(16,17)8-12(11)19-13(15)18/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
BZUKHUMTXMZIDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=S |
Origin of Product |
United States |
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